
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties . The presence of the 1,4-dioxide group in the quinoxaline ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide typically involves the condensation of 2,3-diaminotoluene with 6-fluorobenzene-1,2-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1,4-dioxide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative cyclization reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign oxidizing agents and solvents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the 1,4-dioxide group to the corresponding quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Higher oxides of quinoxaline.
Reduction: Quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes in bacterial and tumor cells. The compound targets DNA and proteins, leading to oxidative damage and cell death. The presence of the 1,4-dioxide group is crucial for its biological activity, as it facilitates the formation of ROS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the same core structure but lacks the methyl and fluoro substituents.
2,3-Dimethylquinoxaline: Lacks the 1,4-dioxide group.
6-Fluoroquinoxaline: Lacks the methyl and 1,4-dioxide groups.
Uniqueness
2,3-Dimethyl-6-fluoroquinoxaline 1,4-dioxide is unique due to the combined presence of the 2,3-dimethyl and 6-fluoro substituents along with the 1,4-dioxide group. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
84044-35-9 |
|---|---|
Molekularformel |
C10H9FN2O2 |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
6-fluoro-2,3-dimethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H9FN2O2/c1-6-7(2)13(15)10-5-8(11)3-4-9(10)12(6)14/h3-5H,1-2H3 |
InChI-Schlüssel |
FSWKHXRFBKCWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


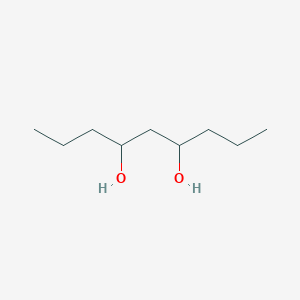
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
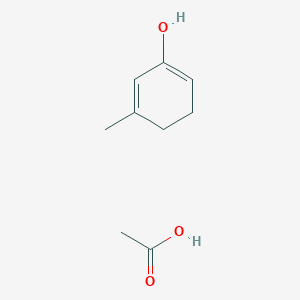
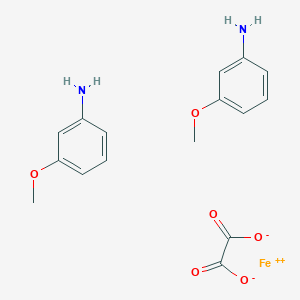


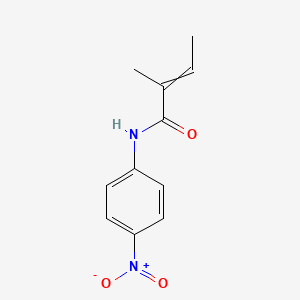
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
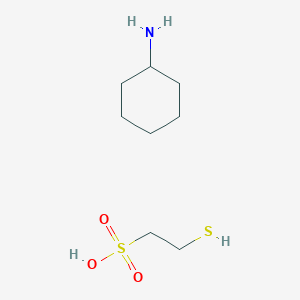
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
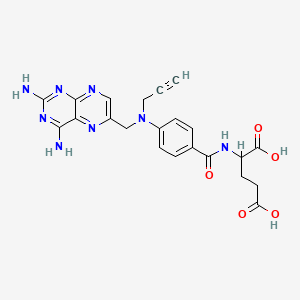

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
